molecular formula C21H26N2O B4091710 2-(2,2-DIMETHYLPROPYL)-1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOLE

2-(2,2-DIMETHYLPROPYL)-1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOLE

Cat. No.: B4091710
M. Wt: 322.4 g/mol
InChI Key: TXNRHHKTHBEZAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-DIMETHYLPROPYL)-1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOLE is a synthetic organic compound belonging to the benzodiazole family. This compound is characterized by its unique structure, which includes a benzodiazole core substituted with a 2,2-dimethylpropyl group and a 3-phenoxypropyl group. Benzodiazoles are known for their diverse range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-DIMETHYLPROPYL)-1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOLE typically involves a multi-step process:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the 2,2-Dimethylpropyl Group: The 2,2-dimethylpropyl group can be introduced via alkylation reactions using appropriate alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Attachment of the 3-Phenoxypropyl Group: The 3-phenoxypropyl group can be attached through nucleophilic substitution reactions using 3-phenoxypropyl halides and a suitable nucleophile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-DIMETHYLPROPYL)-1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,2-DIMETHYLPROPYL)-1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,2-DIMETHYLPROPYL)-1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-DIMETHYLPROPYL)-1H-1,3-BENZODIAZOLE: Lacks the 3-phenoxypropyl group.

    1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOLE: Lacks the 2,2-dimethylpropyl group.

    2-(2,2-DIMETHYLPROPYL)-1-(3-METHOXYPROPYL)-1H-1,3-BENZODIAZOLE: Contains a methoxy group instead of a phenoxy group.

Uniqueness

2-(2,2-DIMETHYLPROPYL)-1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOLE is unique due to the presence of both the 2,2-dimethylpropyl and 3-phenoxypropyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(2,2-dimethylpropyl)-1-(3-phenoxypropyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-21(2,3)16-20-22-18-12-7-8-13-19(18)23(20)14-9-15-24-17-10-5-4-6-11-17/h4-8,10-13H,9,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNRHHKTHBEZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,2-DIMETHYLPROPYL)-1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOLE
Reactant of Route 2
Reactant of Route 2
2-(2,2-DIMETHYLPROPYL)-1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOLE
Reactant of Route 3
Reactant of Route 3
2-(2,2-DIMETHYLPROPYL)-1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOLE
Reactant of Route 4
Reactant of Route 4
2-(2,2-DIMETHYLPROPYL)-1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOLE
Reactant of Route 5
Reactant of Route 5
2-(2,2-DIMETHYLPROPYL)-1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOLE
Reactant of Route 6
Reactant of Route 6
2-(2,2-DIMETHYLPROPYL)-1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOLE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.